![molecular formula C12H7ClF3NO2 B2804129 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furamide CAS No. 1210538-40-1](/img/structure/B2804129.png)
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furamide is a laboratory chemical used in the synthesis of substances . It has an empirical formula of C12H6ClF3O2 and a molecular weight of 274.62 g/mol .
Synthesis Analysis
The synthesis of 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furamide can be achieved from 2-Furancarboxylic acid, 5-[2-chloro-5-(trifluoromethyl)phenyl]-, methyl ester .Molecular Structure Analysis
The molecular structure of 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furamide is represented by the SMILES string FC(F)(F)c1ccc(Cl)c(c1)-c2ccc(C=O)o2 . The InChI key for this compound is BDUFOVWZBTVLPY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furamide include a melting point of 59-63 °C . It’s important to handle this compound in a well-ventilated area to avoid breathing in dust, fume, gas, mist, vapors, or spray .科学的研究の応用
Gene Expression Inhibition
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furamide has been studied for its potential to inhibit gene expression, particularly concerning transcription factors NF-kappaB and AP-1. Investigations into the structure-activity relationship of related compounds have shown that modifications at specific positions on the molecule can impact its activity and permeability, indicating its potential utility in oral bioavailability improvement (Palanki et al., 2000).
Antidepressant Properties
A class of 5-phenyl-2-furamidines, which include derivatives of 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furamide, has been synthesized and evaluated for antidepressant activities. These compounds have shown promising results in antagonizing tetrabenazine-induced ptosis in rodents and inhibiting norepinephrine uptake, positioning them as potential new antidepressants (Pong et al., 1984).
Crystallographic Analysis
Studies have also focused on the crystallographic properties of related furamide compounds, such as 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide. This research contributes to understanding the molecular structure and potential interactions of these compounds, which is crucial for their application in pharmacological and biological contexts (Galešić & Vlahov, 1990).
Adenosine Receptor Ligands
A series of benzamide and furamide analogues, including derivatives of 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furamide, have been investigated for their affinity to adenosine receptors. These studies aim to develop potent and selective adenosine receptor ligands, which are significant for various therapeutic applications (Inamdar et al., 2013).
Synthesis and Catalysis
Research has also been conducted on the synthesis of N-aryl-5-(2-chlorophenyl)-2-furamides under specific catalysis conditions. This work is important for the chemical manufacturing of these compounds, potentially leading to more efficient and scalable production methods (Wang et al., 2000).
Anticancer Activity
Several studies have been dedicated to exploring the anticancer properties of furamide derivatives. For example, research on 2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs, which are structurally related to 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furamide, has shown promising results in inhibiting NF-κB activity and displaying potent cytotoxicity against various cancer cell lines (Choi et al., 2016).
Antibacterial Activities
Compounds structurally related to 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furamide, like phenylthio- and phenyl-5-nitro-2-furoates, have been synthesized and studied for their antibacterial activities. These investigations are crucial for developing new antibacterial agents and understanding the antimicrobial properties of furamide derivatives (Niwa et al., 2007).
Safety and Hazards
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furamide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear protective gloves, eye protection, and face protection when handling this compound . In case of inadequate ventilation, respiratory protection should be worn .
特性
IUPAC Name |
5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO2/c13-8-2-1-6(12(14,15)16)5-7(8)9-3-4-10(19-9)11(17)18/h1-5H,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNOZEXUCGXWJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CC=C(O2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


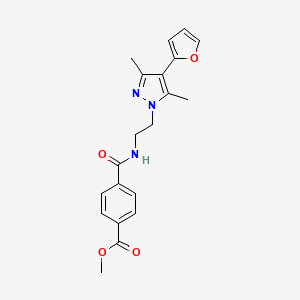
![N~1~-[3-(4-chlorophenyl)-6-methyl-1,2,4-triazin-5-yl]-N~2~,N~2~-dimethyl-1,2-ethanediamine](/img/structure/B2804052.png)
![racemic N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B2804053.png)

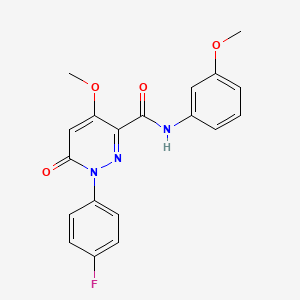
![[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine](/img/structure/B2804057.png)
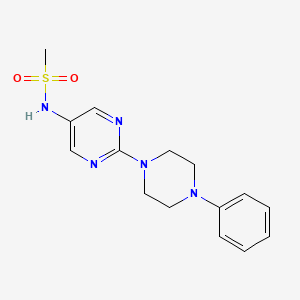
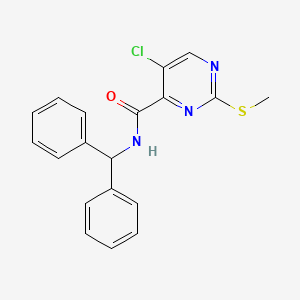


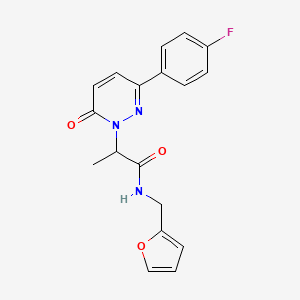

![3-[[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2804069.png)